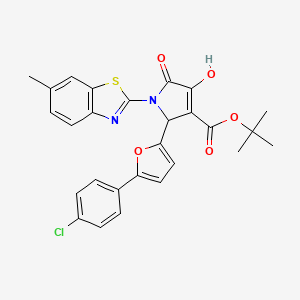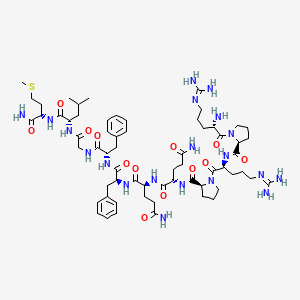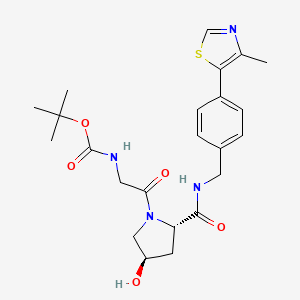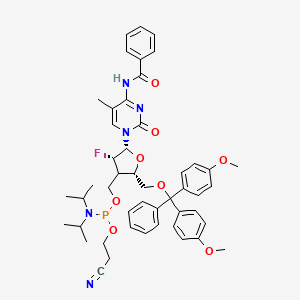![molecular formula C21H24N4O B12389800 N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea](/img/structure/B12389800.png)
N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-ABT-102 is a chemical compound known for its potential therapeutic applications. It is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the sensation of pain and heat. This compound has garnered interest due to its potential use in treating pain and inflammation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-ABT-102 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of specific functional groups to achieve the desired stereochemistry. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of (S)-ABT-102 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of scalable reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and supply.
化学反応の分析
Types of Reactions: (S)-ABT-102 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
(S)-ABT-102 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the TRPV1 receptor and its role in pain sensation.
Biology: Researchers use (S)-ABT-102 to investigate the biological pathways involved in pain and inflammation.
Medicine: The compound is being explored for its potential therapeutic applications in treating chronic pain conditions.
Industry: (S)-ABT-102 is used in the development of new pain-relief medications and formulations.
作用機序
(S)-ABT-102 exerts its effects by selectively binding to the TRPV1 receptor, which is a non-selective cation channel involved in the sensation of pain and heat. By antagonizing this receptor, (S)-ABT-102 inhibits the activation of the TRPV1 channel, thereby reducing pain and inflammation. The molecular targets and pathways involved include the inhibition of calcium influx and the modulation of downstream signaling pathways associated with pain perception.
類似化合物との比較
Capsaicin: A well-known TRPV1 agonist used in topical pain relief creams.
SB-366791: Another TRPV1 antagonist with similar properties to (S)-ABT-102.
AMG-517: A potent TRPV1 antagonist with a different chemical structure but similar mechanism of action.
Uniqueness of (S)-ABT-102: (S)-ABT-102 is unique due to its high selectivity for the TRPV1 receptor and its potential for therapeutic applications in pain management. Unlike capsaicin, which activates the TRPV1 receptor, (S)-ABT-102 inhibits it, making it a promising candidate for treating conditions associated with chronic pain and inflammation.
特性
分子式 |
C21H24N4O |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
1-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea |
InChI |
InChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26)/t18-/m0/s1 |
InChIキー |
TYOYXJNGINZFET-SFHVURJKSA-N |
異性体SMILES |
CC(C)(C)C1=CC2=C(C=C1)[C@H](CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)




![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)


![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
